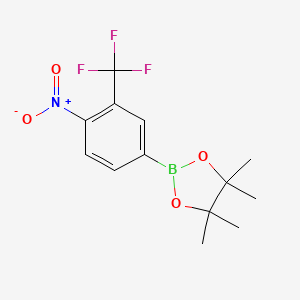

Ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C13H15BF3NO4 . It is a highly valuable building block in organic synthesis . The compound has a molecular weight of 317.07 g/mol .

Synthesis Analysis

Pinacol boronic esters, such as 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, are key building blocks in organic synthesis. Protodeboronation, a process that has not been well developed, is a radical approach to catalyze 1, 2, and 3 alkyl boronic esters .Molecular Structure Analysis

The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane . Its InChI string is InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3 .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a significant application of organoboranes like 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester . This reaction allows for the conversion of the boron moiety into a broad range of functional groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 317.07 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 317.1046226 g/mol . The topological polar surface area is 64.3 Ų .Aplicaciones Científicas De Investigación

- Aplicación: El ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol, sirve como un precursor de ácido borónico en estas reacciones de acoplamiento cruzado. Permite la síntesis de diversos compuestos biarílicos, que encuentran aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales .

- Aplicación: Los investigadores han funcionalizado el ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol, para crear sondas y sensores fluorescentes. Estos pueden detectar selectivamente dioles (como los azúcares) debido a las interacciones boronato-diol. Estas sondas son valiosas para monitorear los niveles de glucosa y estudiar los procesos celulares .

- Aplicación: El ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol, participa en la construcción de moléculas complejas. Los químicos medicinales lo utilizan para sintetizar posibles candidatos a fármacos, especialmente aquellos que se dirigen a quinasas, proteasas y otras enzimas .

- Aplicación: Los investigadores incorporan el ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol, en polímeros, hidrogeles y recubrimientos. Estos materiales exhiben un comportamiento sensible a estímulos, hinchándose o contrayéndose en respuesta a cambios en el pH o la concentración de diol .

- Aplicación: Al incorporar compuestos que contienen boro como el ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol, en agentes que se dirigen al tumor, los investigadores pretenden administrar boro selectivamente a las células cancerosas. Al irradiar con neutrones, los átomos de boro liberan partículas alfa, dañando las células cancerosas cercanas .

- Aplicación: Los investigadores han explorado el uso del ácido 4-nitro-3-trifluorometilfenilborónico, éster de pinacol, como un catalizador fotoredox. Bajo irradiación de luz visible, puede activar sustratos y facilitar reacciones de formación de enlaces, como las formaciones de enlaces C-C o C-N .

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Sondas y Sensores Fluorescentes

Síntesis Orgánica y Química Medicinal

Ciencia de Materiales y Química de Polímeros

Terapia de Captura de Neutrones de Boro (BNCT)

Catálisis Fotoredox

Mecanismo De Acción

Target of Action

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is an organoboron compound . Organoboron compounds are of significant utility in asymmetric synthesis . The primary targets of this compound are the reactants involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of these new bonds .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The specific molecular and cellular effects can vary depending on the reactants involved in the sm coupling reaction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthetic utility is tempered by its air and moisture sensitivity . Therefore, the reaction conditions need to be carefully controlled to ensure the compound’s stability and efficacy. Moreover, the compound’s action can be tailored for application under specific SM coupling conditions .

Análisis Bioquímico

Biochemical Properties

The 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Mechanism

The molecular mechanism of 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester involves its participation in the Suzuki–Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic esters are known for their stability, which suggests that this compound may have a long shelf-life and retain its reactivity over time .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWAKGQBFGQJNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)

![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)